Cas no 54-31-9 (Furosemide)

Furosemide 化学的及び物理的性質

名前と識別子

-

- Furosemide

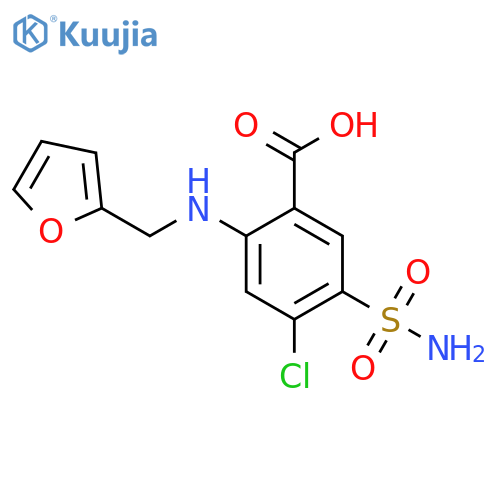

- 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid

- 4-chloro-n-furfuryl-5-sulfamoylanthranilic acid

- 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid

- Furosemide solution

- Furosemide,5-(Aminosulfonyl)-4-chloro-2-([2-furanylmethyl]amino)benzoicacid

- Frusemide

- Lasix

- Furanthril

- Furosemid

- Errolon

- Fusid

- Frusemin

- Trofurit

- Rosemide

- Fuluvamide

- Desdemin

- Macasirool

- Fursemide

- Furantril

- Furanthryl

- Beronald

- Prefemin

- Lowpstron

- Aisemide

- Radonna

- Fulsix

- Transit

- Katlex

- Seguril

- Furesis

- Lasilix

- Lasex

- Salix

- Urex

- Frusetic

- Fursemid

- Eutensin

- Promedes

- Lazix

- Frusid

- Urosemide

- Profemin

- Furosedon

- Furanturil

- Frusemid

- Frusenex

- Rusyde

- Dryptal

- Yidoli

- Uremide

- Diural

- Impugan

- Uresix

- Aluzine

- Laxur

- Urian

- Disal

- Hydro-rapid

- Apo-Frusemide

- Synephron

- Spirofur

- Sel

- Furosemide,Frusemide

- Furosemide for peak identification

-

- MDL: MFCD00010549

- インチ: 1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)

- InChIKey: ZZUFCTLCJUWOSV-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C(C(C(=O)O[H])=C([H])C=1S(N([H])[H])(=O)=O)N([H])C([H])([H])C1=C([H])C([H])=C([H])O1

計算された属性

- せいみつぶんしりょう: 330.00800

- どういたいしつりょう: 330.008

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 481

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 131

- 互変異性体の数: 4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.606

- ゆうかいてん: 220?°C (dec.)(lit.)

- ふってん: 582.1°C at 760 mmHg

- フラッシュポイント: 11?°C

- 屈折率: 1.6580 (estimate)

- すいようせい: Soluble in acetone, DMF or methanol. Slightly soluble in water

- あんていせい: Stable, but light sensitive, air sensitive and hygroscopic. Incompatible with strong oxidizing agents.

- PSA: 131.01000

- LogP: 3.74480

- マーカー: 4309

- ようかいせい: アセトン、メタノール、ジメチルホルムアミドに溶解し、エタノールに微溶解し、水に溶解しない

Furosemide セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H360

- 警告文: P201-P308+P313

- 危険物輸送番号:UN 1230 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 61

- セキュリティの説明: S7-S16-S36/37-S45-S53-S36/37/39-S22

- RTECS番号:CB2625000

-

危険物標識:

- どくせい:LD50 orally in female, male rats: 2600, 2820 mg/kg (Goldenthal)

- セキュリティ用語:S22;S36/37/39;S53;S45

- リスク用語:R61

- ちょぞうじょうけん:倉庫の低温、換気、乾燥

Furosemide 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Furosemide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-126738-0.05g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid |

54-31-9 | 95% | 0.05g |

$19.0 | 2023-02-15 | |

| Enamine | EN300-126738-0.25g |

4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid |

54-31-9 | 95% | 0.25g |

$19.0 | 2023-02-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0837-500mg |

Furosemide |

54-31-9 | 99.4% | 500mg |

¥ 339 | 2023-09-07 | |

| ChemScence | CS-1915-5g |

Furosemide |

54-31-9 | 99.52% | 5g |

$198.0 | 2022-04-27 | |

| Apollo Scientific | OR5475-5g |

4-Chloro-2-{[(fur-2-yl)methyl]amino}-5-sulphamoylbenzoic acid |

54-31-9 | 5g |

£25.00 | 2025-02-20 | ||

| Chemenu | CM110538-25g |

Furosemide |

54-31-9 | 95%+ | 25g |

$135 | 2022-09-29 | |

| LKT Labs | F8270-25 g |

Furosemide |

54-31-9 | ≥97% | 25g |

$230.00 | 2023-07-11 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | F-005-1ML |

54-31-9 | 1ML |

¥911.31 | 2023-01-17 | |||

| abcr | AB136239-100 mg |

Furosemide, 99%; . |

54-31-9 | 99% | 100 mg |

€126.60 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3A14-5g |

Furosemide |

54-31-9 | 98% | 5g |

¥112.0 | 2022-06-10 |

Furosemide サプライヤー

Furosemide 関連文献

-

Mohamed I. Said,Azza H. Rageh,Fatma A.?M. Abdel-aal RSC Adv. 2018 8 18698

-

Berit Packert Jensen,Bente Gammelgaard,Steen Honoré Hansen,Jan Vanggaard Andersen J. Anal. At. Spectrom. 2003 18 891

-

Mohammad Hasanzadeh,Mohammad Hossein Pournaghi-Azar,Nasrin Shadjou,Abolghasem Jouyban RSC Adv. 2014 4 6580

-

María H. Hazelhoff,Mara S. Trebucobich,Tania R. Stoyanoff,Alberto A. Chevalier,Adriana M. Torres Toxicol. Res. 2015 4 1324

-

Cory M. Widdifield,Harry Robson,Paul Hodgkinson Chem. Commun. 2016 52 6685

-

Vijay K. Srirambhatla,Arno Kraft,Stephen Watt,Anthony V. Powell CrystEngComm 2014 16 9979

-

Qiao-Hua Wei,Yan-Fang Lei,Ya-Nan Duan,Fan-Nan Xiao,Mei-Jin Li,Guo-Nan Chen Dalton Trans. 2011 40 11636

-

Christy P. George,Shridhar H. Thorat,Parth S. Shaligram,Suresha P. R.,Rajesh G. Gonnade CrystEngComm 2020 22 6137

-

S. Carda-Broch,J. Esteve-Romero,M. J. Ruiz-Angel,M. C. García-Alvarez-Coque Analyst 2002 127 29

-

U. B. Rao Khandavilli,Swarupa Gangavaram,N. Rajesh Goud,Suryanarayan Cherukuvada,S. Raghavender,Ashwini Nangia,Sulur G. Manjunatha,Sudhir Nambiar,Sharmistha Pal CrystEngComm 2014 16 4842

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzenesulfonamides

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonamides Aminobenzenesulfonamides

- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides

Furosemideに関する追加情報

Furosemide: A Comprehensive Overview

Furosemide, also known by its CAS number 54-31-9, is a potent diuretic agent widely used in the treatment of various cardiovascular and renal conditions. This article provides an in-depth analysis of Furosemide, including its pharmacological properties, clinical applications, and the latest research findings.

Furosemide belongs to the class of loop diuretics, which act on the ascending limb of the loop of Henle in the kidney. Its primary mechanism involves inhibiting the sodium-potassium-chloride cotransporter (NKCC2), leading to increased urinary excretion of sodium, potassium, and chloride. This results in significant diuresis and reduction in fluid overload, making it a cornerstone in managing conditions such as heart failure, hypertension, and edema associated with liver cirrhosis.

Recent studies have highlighted the role of Furosemide in reducing hospital readmissions for heart failure patients. A 2023 clinical trial published in *Circulation* demonstrated that optimized dosing strategies of Furosemide can improve patient outcomes by minimizing adverse effects while maintaining efficacy. These findings underscore the importance of individualized treatment plans when using Furosemide.

Beyond its traditional use as a diuretic, Furosemide has shown potential in managing acute kidney injury (AKI). Research conducted at the University of California revealed that early administration of Furosemide in critically ill patients may prevent the progression of AKI by maintaining renal perfusion and reducing tubular damage. This emerging application expands the therapeutic horizon of Furosemide, particularly in intensive care settings.

The pharmacokinetics of Furosemide are well-characterized, with rapid absorption following oral administration and a relatively short half-life. However, interpatient variability remains a challenge, necessitating careful titration to achieve optimal therapeutic effects. Recent advancements in pharmacogenomics have identified genetic markers that influence Furosemide response, paving the way for personalized medicine approaches.

In terms of safety, Furosemide is generally well-tolerated; however, side effects such as electrolyte imbalances and dehydration must be closely monitored. A 2023 meta-analysis published in *The Lancet* highlighted that adjunctive therapies, such as potassium-sparing agents or volume repletion strategies, can mitigate these risks without compromising diuretic efficacy.

Looking ahead, ongoing research is exploring novel formulations of Furosemide, including extended-release versions to improve patient adherence and reduce dosing frequency. Additionally, investigations into its potential role in managing resistant hypertension and post-transplant lymphoproliferative disorders are underway, further cementing its significance in modern medicine.

In conclusion, Furosemide (CAS 54-31-9) remains a vital therapeutic agent with a robust evidence base supporting its use across multiple clinical scenarios. By leveraging cutting-edge research and adopting personalized treatment strategies, healthcare providers can maximize its benefits while minimizing risks. As new studies emerge, our understanding of this versatile drug continues to evolve, ensuring its relevance in future medical practice.

54-31-9 (Furosemide) 関連製品

- 57683-71-3(Methyl 2-Sulfamoylbenzoate)

- 421-85-2(Trifluoromethylsulfonamide)

- 57-66-9(Probenecid)

- 138-37-4(4-(Aminomethyl)benzenesulfonamide hydrochloride)

- 70-55-3(4-methylbenzene-1-sulfonamide)

- 88-19-7(O-Toluenesulfonamide)

- 81363-76-0(Propane-2-sulfonamide)

- 3144-09-0(methanesulfonamide)

- 1524-40-9(3-Fluorobenzenesulfonamide)

- 7803-58-9(Sulfamide)